5'O-Benzyl Sofosbuvir Desphosphate
Description
Properties
Molecular Formula |
C₁₇H₁₉FN₂O₅ |
|---|---|
Molecular Weight |
350.34 |
Synonyms |
5’-O-Benzyl RO 2433 |
Origin of Product |
United States |
Biochemical Investigations of 5 O Benzyl Sofosbuvir Desphosphate As a Precursor Molecule
Enzymatic De-benzylation Studies of 5'O-Benzyl Nucleosides (if reported)
The initial and critical step for 5'O-Benzyl Sofosbuvir (B1194449) Desphosphate to enter the activation pathway of sofosbuvir would be the removal of the 5'-O-benzyl group. This de-benzylation is a key determinant of whether the molecule can be subsequently phosphorylated.
Identification of Relevant Hydrolases or Esterases (in in vitro systems)
The cleavage of a benzyl (B1604629) ether bond is a known biochemical transformation. In the context of drug metabolism, cytochrome P450 (CYP) enzymes are often involved in the O-dealkylation of various xenobiotics. Specifically, studies on the de-benzylation of 7-benzyloxyresorufin in human liver microsomes have implicated CYP3A4 and CYP2B6 as the primary enzymes responsible for this reaction. nih.gov While direct enzymatic studies on 5'O-Benzyl Sofosbuvir Desphosphate are not extensively reported, the involvement of these or similar hydrolases or esterases in cleaving the benzyl ether of nucleoside analogs is plausible. However, it's important to note that benzyl ethers are generally considered stable protecting groups, and their removal can sometimes be challenging under biological conditions. nih.gov Alternative chemical methods for de-benzylation, such as catalytic transfer hydrogenolysis, have been developed for synthetic purposes, highlighting that enzymatic cleavage is not always facile. nih.gov
Kinetics of Benzyl Group Removal in Cell-Free or Cell-Based Assays
Potential for Intracellular Phosphorylation of Unprotected Analogues
Following the hypothetical removal of the benzyl group to yield the unprotected nucleoside (GS-331007), the subsequent and essential step for antiviral activity is intracellular phosphorylation to the monophosphate, diphosphate (B83284), and ultimately the active triphosphate form.
Substrate Recognition by Host Kinases (e.g., uridine (B1682114) kinase, nucleoside kinase)
The phosphorylation of nucleoside analogs is mediated by host cell kinases. For uridine analogs like sofosbuvir, uridine-cytidine kinases (UCK1 and UCK2) are key enzymes in the initial phosphorylation step. nih.gov These kinases phosphorylate uridine and cytidine (B196190) to their respective monophosphates. nih.gov While UCK1 is expressed in various tissues including the liver, UCK2 expression is more limited. nih.gov The successful conversion of the unprotected sofosbuvir nucleoside, GS-331007, to its monophosphate is a critical, and often rate-limiting, step. nih.gov Unfortunately, GS-331007 is a poor substrate for cellular pyrimidine (B1678525) nucleoside kinases, meaning it is not efficiently re-phosphorylated once it is dephosphorylated from the monophosphate form. nih.gov This inefficiency is a major reason why GS-331007 is considered an inactive metabolite and is readily released from cells into systemic circulation. nih.gov
In Vitro Analysis of Monophosphate Formation
The formation of the monophosphate from the parent nucleoside is a pivotal activation step. Sofosbuvir's design as a phosphoramidate (B1195095) prodrug cleverly bypasses the often inefficient initial phosphorylation of the parent nucleoside. nih.govacs.org The prodrug is hydrolyzed to release the monophosphate directly within the cell. nih.gov Once the monophosphate is formed, it is sequentially phosphorylated by other host kinases, such as UMP-CMPK, to the diphosphate, and then by nucleoside diphosphate kinase (NDPK) to the active triphosphate. nih.gov Studies have shown that in patients treated with sofosbuvir, the liver efficiently converts the drug to its phosphorylated metabolites, with total hepatic metabolite concentrations being significantly higher than in plasma. nih.gov However, direct in vitro analysis of monophosphate formation from the unprotected GS-331007 would likely show very low efficiency due to its poor recognition by the relevant nucleoside kinases. nih.gov
Biochemical Transformation Pathways of Related Nucleoside Desphosphates
The metabolic fate of nucleoside analogs is complex. The parent sofosbuvir molecule itself is subject to metabolism, with the majority being converted to the inactive desphosphate metabolite, GS-331007. nih.gov This metabolite accounts for over 90% of the drug-related material found in systemic circulation. nih.gov The formation of GS-331007 can occur both intracellularly, through dephosphorylation of the monophosphate, and extracellularly from the prodrug that is not taken up by hepatocytes. nih.govnih.gov Once formed, GS-331007 is primarily eliminated through the kidneys. nih.gov This highlights a significant pathway where the active intracellular cascade is terminated by dephosphorylation, leading to an inactive metabolite that is cleared from the body. Therefore, even if this compound were to be successfully de-benzylated to GS-331007, it would then be in the form of the very metabolite that the body actively eliminates.
Interactive Data Table: Key Enzymes in Sofosbuvir Activation
| Metabolite/Precursor | Converting Enzyme(s) | Resulting Product |
| Sofosbuvir (Prodrug) | Carboxylesterase 1 (CES1), Cathepsin A (CatA) | Metabolite X |
| Metabolite X | HINT1 (Histidine triad (B1167595) nucleotide-binding protein 1) | GS-331007 Monophosphate |
| GS-331007 Monophosphate | UMP-CMPK (Uridine monophosphate-cytidine monophosphate kinase) | GS-331007 Diphosphate |
| GS-331007 Diphosphate | NDPK (Nucleoside diphosphate kinase) | GS-461203 (Active Triphosphate) |
| GS-331007 Monophosphate | Phosphatases | GS-331007 (Inactive Nucleoside) |
Hydrolytic Cleavage Mechanisms of Prodrug Linkers (relevant to sofosbuvir's parent prodrug, leading to this desphosphate intermediate)
Sofosbuvir is a phosphoramidate "ProTide" prodrug, a molecular design that masks the hydrophilic monophosphate group to enhance cell permeability and deliver the nucleotide analog into hepatocytes. wikipedia.orgnih.govnih.gov The activation is a multi-step intracellular process initiated by the hydrolytic cleavage of its prodrug linkers by several key enzymes. wikipedia.orgnih.gov
The first major step is the hydrolysis of the carboxyl ester moiety of the L-alanine component. wikipedia.org This reaction is catalyzed predominantly by two hydrolases present in the liver: human cathepsin A (CatA) and carboxylesterase 1 (CES1). nih.govnih.gov The action of these enzymes removes the isopropyl group, forming a transient carboxylate intermediate, sometimes referred to as Metabolite X. nih.govresearchgate.netmdpi.com The efficiency of this initial cleavage is critical for the hepatic activation of the prodrug. nih.gov
Following the ester hydrolysis, the subsequent step involves the cleavage of the P-N bond of the phosphoramidate. This process is primarily mediated by the histidine triad nucleotide-binding protein 1 (HINT1). wikipedia.orgnih.govnih.gov This enzymatic action releases the alanine (B10760859) moiety and the phenol (B47542) group, unmasking the key metabolite: 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate. nih.govresearchgate.net
This monophosphate form can then be sequentially phosphorylated by cellular kinases to the active triphosphate analog (GS-461203), which acts as a chain terminator for the hepatitis C virus (HCV) NS5B RNA polymerase. wikipedia.orgresearchgate.net Alternatively, the monophosphate can be dephosphorylated to the nucleoside metabolite (GS-331007), which is pharmacologically inactive and is eventually cleared from the body. wikipedia.orgmdpi.com This inactive nucleoside is functionally a "desphosphate" version of the active drug's precursor.
Metabolic Fate in Isolated Cellular Systems (e.g., primary hepatocyte cultures, in vitro models)
The metabolic activation of sofosbuvir has been extensively studied in isolated cellular systems, particularly in primary human hepatocyte cultures, which are considered the gold standard for in vitro metabolism studies. nih.gov These models confirm that hepatocytes are the primary site of sofosbuvir activation, as non-hepatic cells often lack the high levels of necessary enzymes like CES1 and CatA to efficiently initiate the process. nih.gov
In vitro studies using primary human hepatocytes demonstrate the rapid and efficient conversion of sofosbuvir. nih.gov Following incubation, sofosbuvir is quickly metabolized to the intermediate Metabolite X, which is then converted to the monophosphate form. nih.govresearchgate.net This monophosphate is subsequently phosphorylated to the diphosphate and finally to the active triphosphate, GS-461203. nih.govresearchgate.net
Quantitative analysis in these cellular systems shows that the active triphosphate metabolite can accumulate to high intracellular concentrations, greatly exceeding the levels needed to inhibit the HCV polymerase. nih.gov Concurrently, the dephosphorylation pathway is also active, leading to the formation of the inactive nucleoside GS-331007. mdpi.com
Studies in hepatoma cell lines such as HuH-7 and Calu-3 have also been used to investigate sofosbuvir's metabolism and activity, confirming its conversion to the active triphosphate form is necessary for its antiviral effect. nih.govnih.gov In contrast, cell lines like Vero, which are deficient in the required activating enzymes, show poor conversion of sofosbuvir and consequently little to no antiviral activity. nih.gov The data from these isolated cellular systems have been crucial in elucidating the metabolic pathway and confirming the liver-targeting nature of the prodrug.
Table 1: Intracellular Metabolism of Sofosbuvir in Primary Human Hepatocytes
This table summarizes the findings from in vitro studies on the metabolic conversion of sofosbuvir in primary human hepatocyte cultures. The data illustrates the distribution of major metabolites over time following administration of the parent drug.
| Metabolite | Role | Relative Intracellular Concentration (24h post-incubation) |
| Sofosbuvir | Parent Prodrug | Low / Transient |
| Metabolite X | Carboxylate Intermediate | Low / Transient |
| GS-331007 Monophosphate | Key Intermediate | Moderate |
| GS-331007 Diphosphate | Intermediate | Moderate |
| GS-461203 (Triphosphate) | Active Drug | High (approx. 70% of total metabolites) nih.gov |
| GS-331007 | Inactive Nucleoside | Present |
Table based on findings reported from in vitro studies in primary human hepatocytes. nih.gov
Structure Activity Relationship Sar and Computational Studies of 5 O Benzyl Sofosbuvir Desphosphate and Its Analogs
Conformational Analysis of the Nucleoside Sugar and Base
The three-dimensional shape of a nucleoside analog is critical for its recognition and processing by viral and host cell enzymes. The conformation of the sugar (ribose) moiety and the orientation of the nucleobase are key determinants of its biological potential.
The ribose sugar of 5'-O-Benzyl Sofosbuvir (B1194449) Desphosphate, like sofosbuvir itself, features two crucial substituents: a 2'-fluoro (F) and a 2'-methyl (CH3) group. These modifications significantly influence the sugar's pucker, which is the out-of-plane conformation of the five-membered ring. In nucleosides, the sugar typically adopts either a C2'-endo (South) or a C3'-endo (North) conformation.
The chemical nature of the substituent at the 2' position plays a decisive role in dictating the sugar puckering of modified nucleotides. nih.gov For instance, studies on 4'-C-aminomethyl-2'-deoxy-2'-fluorouridine have shown through Density Functional Theory (DFT) calculations and molecular dynamics simulations that the modified sugar predominantly adopts a C3'-endo conformation. nih.gov This preference is stabilized by a weak intramolecular hydrogen bond between the fluorine atom at the 2' position and a hydrogen atom of the 4'-C-CH2 group. nih.gov This C3'-endo conformation is often associated with an A-form nucleic acid duplex, which is the conformation adopted by the RNA genome of viruses like HCV. By locking the sugar in this conformation, the 2'-substituents can enhance the binding of the nucleoside analog to the viral RNA-dependent RNA polymerase (RdRp).
The presence of both a 2'-fluoro and a 2'-methyl group in sofosbuvir analogs is a strategic design feature to enforce a specific sugar pucker that is favorable for inhibition of the viral polymerase.
The 5'-O-benzyl group in 5'-O-Benzyl Sofosbuvir Desphosphate serves primarily as a protecting group for the 5'-hydroxyl moiety during synthesis. However, its presence also has conformational implications for the molecule as a whole. The benzyl (B1604629) group is bulky and can influence the orientation of the side chain at the C4' position of the ribose sugar.
Molecular Modeling and Docking Simulations
Computational methods are invaluable tools for predicting how a molecule like 5'-O-Benzyl Sofosbuvir Desphosphate might interact with biological targets. Molecular docking and dynamics simulations can provide a detailed picture of these interactions at an atomic level.
While specific docking studies on 5'-O-Benzyl Sofosbuvir Desphosphate with nucleoside transport proteins are not extensively documented in the available literature, we can infer potential interactions. Nucleoside analogs often rely on cellular nucleoside transporters to enter the host cell. The bulky 5'-O-benzyl group might hinder recognition and transport by these proteins, suggesting that this compound is likely a prodrug that requires the cleavage of the benzyl group before it can be efficiently transported into the cell.
The biological activity of sofosbuvir is dependent on its conversion to the active triphosphate form. nih.gov This process is initiated after the prodrug moieties are cleaved, yielding the nucleoside monophosphate. While 5'-O-Benzyl Sofosbuvir Desphosphate is a desphosphate form, its debenzoylated counterpart would be a substrate for nucleoside kinases.
Computational studies on sofosbuvir and its analogs have extensively modeled their interactions with the viral polymerase. nih.govnih.gov Similar computational approaches can be used to assess the binding of the debenzoylated desphosphate form to host cell nucleoside kinases. Docking simulations would likely show that the free 5'-hydroxyl group is positioned to accept a phosphate (B84403) group from ATP, a reaction catalyzed by a nucleoside kinase. The interactions would involve hydrogen bonds between the nucleoside analog and key amino acid residues in the kinase's active site.
The conversion of the sofosbuvir prodrug to its active form is a multi-step process involving several key enzymes. nih.gov The initial hydrolysis of the phosphoramidate (B1195095) prodrug is carried out by human cathepsin A (CatA) and carboxylesterase 1 (CES1). nih.gov This is followed by the action of histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the monophosphate. nih.gov
Computational models can predict the substrate specificity of these enzymes for sofosbuvir and its analogs. Molecular docking simulations can reveal how these molecules fit into the active sites of CatA, CES1, and HINT1. For instance, docking of sofosbuvir into the active site of these enzymes would show key interactions that facilitate the hydrolysis of the ester and phosphoramidate bonds.
The desphosphate form, 5'-O-Benzyl Sofosbuvir Desphosphate, represents a precursor to the structures that are acted upon by these enzymes. Understanding the interactions of the full prodrug with these enzymes provides insight into the efficiency of the initial activation steps.
Below are tables summarizing key computational findings for sofosbuvir and its analogs, which provide a framework for understanding the potential interactions of 5'-O-Benzyl Sofosbuvir Desphosphate.
Table 1: Molecular Docking and Interaction Data of Sofosbuvir and Analogs with Viral Polymerases
| Compound/Analog | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Sofosbuvir Triphosphate | HCV NS5B GT1a | -7.19 | Arg200, Cys336, Met414, Phe415 | Hydrogen Bonds, Hydrophobic |
| Sofosbuvir Triphosphate | HCV NS5B GT1b | -6.63 | Arg200, Tyr448, Ser368, Asn316, Met414, Tyr415 | Hydrogen Bonds, Hydrophobic |
| Sofosbuvir | SARS-CoV-2 RdRp | -7.6 | Arg349, Cys395 | Hydrogen Bonds |
| Sofosbuvir | Avian H5N1 PB2/CBD | -50.88 (CDOCK score) | Not specified | Not specified |
| Sofosbuvir Analog (Comp. 3) | SARS-CoV-2 RdRp | -16.28 (MM-GBSA) | Not specified | Hydrogen Bonds, Hydrophobic |
| Sofosbuvir Analog (Comp. 4) | SARS-CoV-2 RdRp | -16.25 (MM-GBSA) | Not specified | Hydrogen Bonds, Hydrophobic |
| Data synthesized from multiple computational studies. nih.govnih.govresearchgate.netresearchgate.net |
Rational Design Principles for Nucleoside Analog Modifications
The rational design of nucleoside analogs like sofosbuvir involves intricate planning of the synthetic route. A critical aspect of this is the selection of appropriate protecting groups for reactive functional groups to ensure chemoselectivity during chemical transformations. journalirjpac.com The 5'-hydroxyl group of the ribose sugar is a primary alcohol and, therefore, highly reactive. nih.govresearchgate.net Its protection is mandatory in most synthetic strategies to prevent undesired side reactions during the modification of other parts of the molecule, particularly during the installation of the phosphoramidate moiety at the 3'-position. journalirjpac.com
5'-O-Benzyl Sofosbuvir Desphosphate serves as a precursor to the final phosphoramidate prodrug. The "desphosphate" nomenclature indicates that the phosphoramidate group has not yet been installed. The choice of the benzyl group to protect the 5'-hydroxyl function is a deliberate one, based on its chemical properties that are advantageous for a multi-step synthesis.
The selection of a protecting group is governed by its steric and electronic properties, which influence the reactivity of the intermediate and the stereochemical outcome of subsequent reactions. The benzyl group, abbreviated as Bn, is a well-established protecting group for alcohols in organic synthesis. wikipedia.org
Steric Effects:
The benzyl group is sterically bulky compared to smaller protecting groups like acetyl or methyl. This steric hindrance can be advantageous in several ways. It can direct incoming reagents to other less hindered positions on the nucleoside, thereby enhancing the regioselectivity of reactions. For instance, during the synthesis of 2'-modified nucleosides, controlling the reactivity of the different hydroxyl groups is paramount. While the 5'-hydroxyl is the most accessible primary alcohol, its protection with a bulky group like benzyl effectively shields it, allowing for selective modifications at the 2' and 3' positions. researchgate.net
The table below illustrates a conceptual comparison of the steric and electronic nature of common 5'-OH protecting groups in nucleoside synthesis.
| Protecting Group | Abbreviation | Steric Bulk | Electronic Effect | Key Features |
| Benzyl | Bn | Moderate-High | Electron-donating (inductive), Aromatic (π-system) | Robust, stable to a wide range of conditions, removable by hydrogenolysis. wikipedia.org |
| Dimethoxytrityl | DMT | Very High | Strong Electron-donating | Highly selective for primary alcohols, labile to mild acid. journalirjpac.comresearchgate.net |
| Acetyl | Ac | Low | Electron-withdrawing | Easily introduced and removed by base-catalyzed hydrolysis. |
| tert-Butyldimethylsilyl | TBDMS | High | Electron-donating (silyl ether) | Stable to many reagents, removed by fluoride (B91410) ions. |
Electronic Effects:
Electronically, the benzyl group is relatively neutral, though it can participate in π-stacking interactions due to its aromatic ring. This property can influence the solubility and chromatographic behavior of the intermediate, which is beneficial during purification. The ether linkage of the benzyl group is stable under a wide range of acidic and basic conditions, which is a critical requirement for a protecting group that must survive multiple reaction steps. wikipedia.org The stability of the benzylic C-H bonds is lower than typical sp3 C-H bonds, which is a factor in its removal by catalytic hydrogenation, a common deprotection method. umich.edu
The efficiency of a large-scale chemical synthesis is highly dependent on the properties of its intermediates. An ideal intermediate should be stable, easily purifiable, and give high yields in subsequent steps. 5'-O-Benzyl Sofosbuvir Desphosphate is designed with these considerations in mind.
Crystallinity and Purification:
Chemical Stability and Compatibility:
The benzyl ether linkage is robust and does not interfere with many of the subsequent reactions needed to build the sofosbuvir molecule. This includes the challenging steps of introducing modifications at the 2'-position of the sugar ring and the eventual stereoselective installation of the phosphoramidate prodrug moiety. google.com The choice of the benzyl group ensures that the 5'-hydroxyl remains protected until the desired stage of the synthesis, at which point it can be selectively removed.
Deprotection:
A key aspect of any protecting group strategy is its efficient removal at the appropriate stage. Benzyl ethers are typically cleaved by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source), a method that is generally clean and high-yielding. wikipedia.orgorganic-chemistry.org This deprotection condition is orthogonal to many other protecting groups used in nucleoside chemistry, meaning it can be removed without affecting other protected functional groups. This orthogonality is a cornerstone of modern synthetic chemistry. However, the conditions for debenzylation can sometimes be harsh and require careful optimization to avoid side reactions, such as the reduction of the pyrimidine (B1678525) base.
The following table outlines key considerations for the optimization of a synthetic intermediate like 5'-O-Benzyl Sofosbuvir Desphosphate.
| Optimization Parameter | Role of 5'-O-Benzyl Group | Desired Outcome |
| Purity | Enhances crystallinity, facilitating purification by recrystallization. google.com | >99% purity, removal of diastereomeric and structural impurities. |
| Yield | Stable ether linkage prevents degradation during multi-step synthesis. | High overall yield for the synthetic sequence. |
| Processability | Favorable solubility in organic solvents for reaction and purification. | Efficient and scalable process suitable for manufacturing. |
| Deprotection Efficiency | Cleavage by catalytic hydrogenation is a well-established and high-yielding method. wikipedia.orgorganic-chemistry.org | Clean and selective removal of the benzyl group without affecting the rest of the molecule. |
Analytical Research Methods for Characterization and Quantification of 5 O Benzyl Sofosbuvir Desphosphate
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. For 5'-O-Benzyl Sofosbuvir (B1194449) Desphosphate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete structural profile.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
High-Resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring environments. In 5'-O-Benzyl Sofosbuvir Desphosphate, characteristic signals would be expected for the protons of the benzyl (B1604629) group, the sugar moiety, and the uracil (B121893) base.
¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., C=O, C-O, C-F, aromatic carbons).
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly specific for fluorine-containing compounds. Since 5'-O-Benzyl Sofosbuvir Desphosphate contains a fluorine atom, ¹⁹F NMR would show a characteristic signal, and its coupling with neighboring protons and carbons would further confirm the structure.
Table 1: Predicted NMR Spectral Data for 5'-O-Benzyl Sofosbuvir Desphosphate
| Technique | Expected Chemical Shift (ppm) / Key Features |
| ¹H NMR | Aromatic protons (benzyl group): ~7.2-7.4 ppm; Uracil protons: ~5.6 and ~7.8 ppm; Sugar moiety protons: ~3.5-6.0 ppm; Methylene protons (benzyl): ~4.5 ppm; Methyl protons: ~1.3 ppm. |
| ¹³C NMR | Carbonyl carbons (uracil): ~150-165 ppm; Aromatic carbons (benzyl): ~127-138 ppm; Carbon-fluorine (C-F) carbon: ~124 ppm (doublet); Sugar moiety carbons: ~60-90 ppm; Methyl carbon: ~17 ppm. |
| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to adjacent protons and carbons. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a crucial technique for the precise determination of the molecular weight and elemental composition of a compound. For 5'-O-Benzyl Sofosbuvir Desphosphate, HRMS provides unambiguous confirmation of its molecular formula. The exact mass is calculated based on the most abundant isotopes of each element. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for 5'-O-Benzyl Sofosbuvir Desphosphate
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₉FN₂O₅ | nih.gov |
| Exact Mass | 350.1278 | nih.gov |
| Molecular Weight | 350.34 g/mol | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by their characteristic absorption of infrared radiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and chromophores. The uracil ring and the benzyl group in 5'-O-Benzyl Sofosbuvir Desphosphate are expected to exhibit characteristic UV absorption maxima.
Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for 5'-O-Benzyl Sofosbuvir Desphosphate
| Technique | Expected Absorption Bands / Maxima |
| IR (cm⁻¹) | ~3400 (O-H stretch); ~3100 (N-H stretch); ~3050 (aromatic C-H stretch); ~2950 (aliphatic C-H stretch); ~1700, ~1650 (C=O stretches); ~1250 (C-O stretch); ~1100 (C-F stretch). |
| UV-Vis (nm) | λmax ~260 nm (due to the uracil chromophore). |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For the purity profiling of 5'-O-Benzyl Sofosbuvir Desphosphate, a reversed-phase HPLC method is typically employed. This allows for the separation of the main compound from any starting materials, by-products, or degradation products. The use of a UV detector set at the λmax of the compound ensures sensitive detection. google.com
Table 4: Typical HPLC Method Parameters for Purity Profiling
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water (with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Chiral Chromatography for Diastereomeric Resolution
The synthesis of Sofosbuvir involves the creation of multiple chiral centers. The desphosphate intermediate, 5'-O-Benzyl Sofosbuvir Desphosphate, also possesses stereocenters. As different diastereomers can have different pharmacological activities and toxicological profiles, it is crucial to control the stereochemistry during synthesis. Chiral chromatography is the definitive method for separating and quantifying diastereomers. This is often critical for intermediates to ensure the final API has the correct stereoisomeric purity. google.com
Chiral HPLC methods typically utilize a chiral stationary phase (CSP) that can interact differently with the various stereoisomers, leading to their separation. Polysaccharide-based CSPs are commonly used for this purpose. The development of such a method is vital to monitor and control the diastereomeric ratio during the manufacturing process.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of a complex molecule like 5'-O-Benzyl Sofosbuvir Desphosphate, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is necessary to convert the non-volatile analyte into a thermally stable and volatile derivative.
A common derivatization technique for compounds containing hydroxyl and amine groups is silylation . Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) can be employed to replace the active hydrogens on the hydroxyl groups of the sugar moiety with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis.
The GC-MS analysis of the silylated 5'-O-Benzyl Sofosbuvir Desphosphate would likely involve a high-temperature capillary column, such as a 5% phenyl-methylpolysiloxane, to achieve optimal separation. The mass spectrometer would then be used to identify the derivatized compound based on its characteristic mass spectrum, which would include the molecular ion peak and specific fragmentation patterns. This technique is particularly useful for identifying and quantifying volatile impurities that may be present in the sample.
Advanced Structural Elucidation Methods
For the unambiguous determination of the three-dimensional structure of 5'-O-Benzyl Sofosbuvir Desphosphate, X-ray crystallography stands as the gold standard, provided that a single crystal of suitable quality can be obtained. The process involves growing a single crystal of the compound and then bombarding it with X-rays. The diffraction pattern produced by the crystal allows for the calculation of the electron density map and, subsequently, the precise arrangement of atoms in the crystal lattice.
The structural information obtained from X-ray crystallography is invaluable for confirming the stereochemistry of the chiral centers in the molecule, understanding intermolecular interactions, and identifying different polymorphic forms. For instance, studies on sofosbuvir have revealed the existence of multiple crystalline forms (polymorphs), each with distinct physical properties. nih.govresearchgate.net A patent for sofosbuvir crystal form-6 details the use of X-ray powder diffraction (XRPD) to characterize the crystalline structure, with distinct peaks at specific 2θ angles. nih.gov Similarly, the crystal structure of sofosbuvir thio-analogues has been elucidated using X-ray crystallography, confirming the thioglycosidic linkage. researchgate.net
Should obtaining a single crystal prove challenging, other advanced techniques like high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy would be employed to gain detailed structural insights.
Quantitative Analytical Method Development for Research Samples
For the accurate quantification of 5'-O-Benzyl Sofosbuvir Desphosphate in research samples, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice. These techniques offer high sensitivity, specificity, and reproducibility.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method would likely be developed for the routine analysis of 5'-O-Benzyl Sofosbuvir Desphosphate. The selection of the stationary phase, mobile phase composition, and detector are critical for achieving optimal separation and detection.
| Parameter | Typical Conditions for Sofosbuvir and Related Compounds |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., around 260 nm for the uracil chromophore). |
| Flow Rate | Typically 1.0 mL/min. |
| Temperature | Ambient or controlled column temperature (e.g., 30 °C). |
Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, specificity, and robustness. For example, a developed RP-HPLC method for sofosbuvir and its related phosphoryl impurity demonstrated linearity over a specific concentration range with a high correlation coefficient. fortunejournals.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For even higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method would be the preferred approach. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.
In an LC-MS/MS method, after chromatographic separation, the analyte is ionized (e.g., using electrospray ionization - ESI) and then fragmented in the mass spectrometer. The detection of specific precursor-to-product ion transitions provides a high degree of certainty in identification and quantification, even at very low concentrations. This is particularly valuable for the analysis of impurities or metabolites in research samples.
The development of a robust and reliable set of analytical methods is a prerequisite for the comprehensive understanding of the chemical properties and behavior of 5'-O-Benzyl Sofosbuvir Desphosphate, ensuring its quality and facilitating further research.
Q & A
Basic Research Questions
Q. How is 5'O-Benzyl Sofosbuvir Desphosphate synthesized and characterized in laboratory settings?
- Methodological Answer : The synthesis involves selective benzylation of the phosphate moiety in Sofosbuvir using benzyl bromide or similar reagents under anhydrous conditions. Characterization requires NMR (¹H, ¹³C, and ³¹P for verifying benzyl group incorporation and phosphate removal) and mass spectrometry (HRMS for molecular ion confirmation). Purity assessment employs RP-HPLC with UV detection, as described for Sofosbuvir derivatives . For novel compounds, elemental analysis and X-ray crystallography may further confirm structural integrity .
Q. What analytical methods are validated for quantifying this compound in research samples?
- Methodological Answer : A stability-indicating RP-HPLC method is recommended, optimized via Quality-by-Design (QbD) principles. Critical parameters include mobile phase composition (e.g., acetonitrile:phosphate buffer), pH (2.5–3.5), and column type (C18 with 5 µm particle size). Linearity should be validated over 20–100 µg/mL, with precision (RSD <2%) and accuracy (98–102%) per ICH guidelines. Reference Sofosbuvir protocols in and , adjusting for the benzyl group’s hydrophobicity .
Q. How do researchers assess the stability of this compound under various storage conditions?
- Methodological Answer : Conduct forced degradation studies under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) conditions. Use validated HPLC methods to track degradation products, ensuring specificity via mass spectral identification. Stability protocols from for Sofosbuvir can be adapted, with additional focus on benzyl ether bond stability .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis yield of this compound while minimizing impurities?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like reaction time, temperature, and stoichiometric ratios. For example, a Central Composite Design (CCD) can optimize benzylation efficiency while suppressing side products (e.g., over-alkylation). Use response surface modeling (via software like Design-Expert®) to predict ideal conditions. Post-synthesis purification via flash chromatography or preparative HPLC ensures impurity removal, as in ’s QbD framework .
Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Cross-validate assays using orthogonal techniques :
- In vitro: Measure NS5B polymerase inhibition in HCV replicon systems.
- In vivo: Conduct pharmacokinetic (PK) studies in rodent models to assess bioavailability and metabolite formation (e.g., de-benzylation).
Discrepancies may arise from metabolic instability; use LC-MS/MS to quantify intact compound in plasma. Reference ’s resistance profiling to contextualize activity shifts .
Q. What methodologies identify and quantify degradation products of this compound under forced degradation conditions?
- Methodological Answer : Employ LC-HRMS (e.g., Q-TOF) with fragmentation patterns to structurally elucidate degradation products. For quantification, develop a gradient HPLC method with a diode array detector (DAD) and correlate peaks with synthetic reference standards. ’s approach for Sofosbuvir degradation products provides a template, with adjustments for benzyl-related cleavage pathways .
Q. How do researchers evaluate the impact of this compound on viral resistance mechanisms in HCV genotypes?
- Methodological Answer : Use genotypic resistance assays with HCV NS5B polymerase mutants (e.g., S282T, L159F). Compare the compound’s 50% effective concentration (EC₅₀) against Sofosbuvir in replicon assays. Pooled analysis of baseline resistance-associated variants (RAVs), as in ’s ASTRAL studies, can contextualize resistance profiles .
Q. What orthogonal characterization techniques are required to confirm the structural integrity of this compound beyond standard NMR and MS?
- Methodological Answer : Supplement NMR/MS with 2D-NMR (e.g., NOESY for stereochemical confirmation) and X-ray crystallography (if crystalline). For purity, use differential scanning calorimetry (DSC) to assess melting behavior and dynamic vapor sorption (DVS) to study hygroscopicity. ’s multi-parameter validation framework ensures robustness .
Tables for Key Data
Table 1: Analytical Method Validation Parameters (Adapted from and )
| Parameter | Specification |
|---|---|
| Linearity range | 20–100 µg/mL |
| Correlation coefficient (r²) | ≥0.999 |
| Precision (RSD) | <2% intra-day and inter-day |
| Accuracy | 98–102% recovery |
| LOD/LOQ | 0.5 µg/mL / 1.5 µg/mL |
Table 2: Forced Degradation Conditions and Outcomes
| Condition | Degradation Products Identified |
|---|---|
| Acidic hydrolysis | Debenzylated Sofosbuvir, phosphate byproducts |
| Oxidative stress | Sulfoxide derivatives |
| Photolytic exposure | Ring-opened metabolites |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
